molecular formula C18H29NO3 B562735 贝他洛尔-d5 CAS No. 1189957-99-0

贝他洛尔-d5

货号: B562735
CAS 编号: 1189957-99-0
分子量: 312.465
InChI 键: NWIUTZDMDHAVTP-FFNOJTKMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Betaxolol-d5 is the deuterium labeled Betaxolol . Betaxolol is a selective beta1 adrenergic receptor blocker used to treat high blood pressure (hypertension) and glaucoma . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .


Synthesis Analysis

The β-blocker (S)-betaxolol has been synthesized in 99% enantiomeric excess (ee) from the commercially available precursor 4-(2-hydroxyethyl)phenol . The racemic chlorohydrin 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol was esterified with vinyl acetate catalyzed by lipase B from Candida antarctica, which gave the R-chlorhydrin ®-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol in 99% ee with 38% yield .


Molecular Structure Analysis

A new crystalline phase of betaxolol (BE_IV) has been reported. Its solid-state structure has been obtained from single-crystal X-ray diffraction data . The molecular and crystal arrangements of betaxolol in BE_IV have been further investigated by molecular modelling, by Cambridge Structural Database (CSD) surveys and by Hirshfeld surface analysis .


Chemical Reactions Analysis

Betaxolol selectively blocks catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure .

科学研究应用

  1. 针对视网膜神经节细胞变性的神经保护剂:贝他洛尔表现出与预防视网膜神经节细胞死亡一致的特性,后者是由病理条件(如缺血和青光眼)下细胞外谷氨酸升高或自发尖峰速率增加引起的。它通过减少在缺血和青光眼条件下易受谷氨酸诱导损伤的节细胞中的神经毒性作用起作用 (Gross 等人,2000).

  2. 神经保护中与钠通道的相互作用:贝他洛尔通过与电压敏感性钠通道的神经毒素结合位点相互作用来抑制钠离子流入皮层突触小体。这种相互作用可能有助于其在兴奋性毒性和缺血模式中的神经保护作用,以及其在青光眼中的治疗作用 (Chidlow 等人,2000).

  3. 使用红外光谱和理论研究分子结构:红外光谱和自然键轨道理论已被用于研究贝他洛尔的结构。这项研究提供了对药物分子相互作用及其在不同条件下的结构稳定性的见解 (Canotilho & Castro,2010).

  4. 抑制视网膜神经节细胞中的离子电流:贝他洛尔抑制视网膜神经节细胞中的各种离子通道,这可能解释了它的神经保护作用。这种抑制包括高电压激活的钙通道电流和谷氨酸诱导的细胞内钙增加,有助于缺血性损伤后神经节细胞的存活 (Hirooka 等人,2000).

  5. 减少谷氨酸诱导的钙信号:贝他洛尔和其他 β-肾上腺素受体阻滞剂可以抑制视网膜神经节细胞中谷氨酸诱导的钙信号,表明对谷氨酸反应的非竞争性抑制。此作用可能对青光眼中谷氨酸诱导的损伤具有神经保护作用 (Zhang、Wu 和 Gross,2003).

  6. 在高血压治疗中的有效性:贝他洛尔在治疗高血压方面有效,显着降低血压,而无需广泛的首过代谢。其长的消除半衰期和高的生物利用度使其成为高血压管理的合适选择 (Beresford & Heel,1986).

  7. 缺血条件下的视网膜神经保护:贝他洛尔已被证明可以作为视网膜神经保护剂,减轻缺血(如青光眼)对视网膜的影响。其神经保护特性在各种视网膜疾病中具有重要意义 (Osborne 等人,1997).

  8. 青光眼和眼部高血压中的药理特性:贝他洛尔的药理特性,特别是其对 β1-肾上腺素受体的选择性和弱 β2 阻断活性,使其在降低青光眼和眼部高血压中的眼压方面有效。其最小的局部麻醉活性和低的不良反应概况是显着的优势 (Buckley、Goa 和 Clissold,1990).

安全和危害

Betaxolol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . It is classified as having acute toxicity - Category 4, Oral Reproductive toxicity, Category 2 Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 .

未来方向

While beta-blockers are generally avoided for ASCVD prevention due to adverse effects on lipoprotein levels and glucose metabolism, certain members of this drug class (e.g., metoprolol ER, carvedilol ER, bisoprolol, and nebivolol) are neutral or favorable in these regards . This suggests that there may be potential for future research into the use of certain beta-blockers, possibly including Betaxolol-d5, for ASCVD prevention .

生化分析

Biochemical Properties

Betaxolol-d5 plays a significant role in biochemical reactions by interacting with beta-1 adrenergic receptors. These receptors are primarily found in the heart and vascular smooth muscle. Betaxolol-d5 binds to these receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine. This interaction leads to a decrease in heart rate and blood pressure

Cellular Effects

Betaxolol-d5 influences various cellular processes, particularly in cardiac and vascular cells. By blocking beta-1 adrenergic receptors, Betaxolol-d5 reduces the intracellular levels of cyclic adenosine monophosphate (cAMP), leading to decreased activation of protein kinase A (PKA). This results in reduced phosphorylation of target proteins involved in cardiac muscle contraction and vascular tone regulation . Consequently, Betaxolol-d5 lowers heart rate and blood pressure, and it may also affect gene expression related to adrenergic signaling pathways.

Molecular Mechanism

The molecular mechanism of Betaxolol-d5 involves its selective binding to beta-1 adrenergic receptors. By blocking these receptors, Betaxolol-d5 prevents the activation of the Gs protein-coupled receptor pathway, which normally leads to the activation of adenylyl cyclase and the production of cAMP . The reduction in cAMP levels results in decreased PKA activity, ultimately leading to reduced phosphorylation of proteins involved in cardiac and vascular functions. This mechanism explains the drug’s ability to lower heart rate and blood pressure.

Dosage Effects in Animal Models

The effects of Betaxolol-d5 in animal models vary with different dosages. At lower doses, Betaxolol-d5 effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, Betaxolol-d5 can cause bradycardia, hypotension, and other cardiovascular side effects . These threshold effects highlight the importance of careful dosage management in both research and clinical settings.

Metabolic Pathways

Betaxolol-d5 is metabolized primarily in the liver, where it undergoes various biotransformation processes. The primary metabolic pathway involves the oxidation of the cyclopropylmethoxy group, leading to the formation of inactive metabolites . Enzymes such as cytochrome P450 are likely involved in the metabolism of Betaxolol-d5, although specific enzymes and cofactors have not been extensively studied.

Transport and Distribution

Betaxolol-d5 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cell membranes . Betaxolol-d5 accumulates in tissues with high beta-1 adrenergic receptor density, such as the heart and vascular smooth muscle, where it exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of Betaxolol-d5 is primarily within the cytoplasm, where it interacts with beta-1 adrenergic receptors on the cell membrane. Betaxolol-d5 does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . Its activity is largely confined to the sites of beta-1 adrenergic receptor expression.

属性

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-1,1,2,3,3-pentadeuterio-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/i11D2,13D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIUTZDMDHAVTP-FFNOJTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOCC2CC2)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。